molecular formula C17H20ClN3O3 B2376601 5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 2034372-76-2

5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No.: B2376601
CAS No.: 2034372-76-2
M. Wt: 349.82
InChI Key: IUCNFFZMIXFFGB-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound with the CAS Number 2034372-76-2 and a molecular formula of C17H20ClN3O3 . It has a molecular weight of 349.8 . The compound features a benzamide core structure substituted with a chloro and a methoxy group, which is linked to a pyrazole ring protected by a tetrahydro-2H-pyranylmethyl (THP) group . This THP group is a common protecting group in organic synthesis, suggesting potential utility as a synthetic intermediate for the development of more complex bioactive molecules . Benzamide derivatives are a significant class of compounds in medicinal chemistry research and are frequently explored for their ability to interact with biological targets . Some closely related analogs, specifically other benzamide-pyrazole derivatives, have been investigated in preclinical research for their activity as inhibitors of protein kinases such as ABL1 . Furthermore, compounds containing a pyrazole moiety similar to this one are of high interest in neuroscience research and have been studied as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors (mAChRs) . This research area holds potential for the development of new therapeutic strategies for neurodevelopmental and neurodegenerative disorders . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-23-16-6-5-12(18)8-15(16)17(22)20-13-9-19-21(10-13)11-14-4-2-3-7-24-14/h5-6,8-10,14H,2-4,7,11H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCNFFZMIXFFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)CC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H22ClN3O3
  • Molecular Weight : 391.9 g/mol
  • CAS Number : 1797956-86-5

The structure includes a chloro group, a methoxy group, and a pyrazole moiety which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Anticancer Activity : Many benzamide derivatives have shown cytotoxic effects against cancer cell lines.
  • Antimicrobial Effects : Compounds containing pyrazole rings are often investigated for their antibacterial and antifungal properties.
  • Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression or microbial resistance.
  • Interaction with Receptors : It may modulate neurotransmitter receptors, contributing to neuroprotective effects.

Case Studies and Research Findings

A review of literature reveals significant findings regarding the biological activity of similar compounds:

StudyCompound TestedBiological ActivityKey Findings
Dihydroquinazolinone derivativesAntiparasiticPotency increased with certain substitutions; EC50 values ranged from 0.025 to 0.577 μM.
Benzamide derivativesRET kinase inhibitionHigh potency observed in ELISA-based assays; some compounds inhibited cell proliferation effectively.
Pyrazole-containing compoundsAnticancerNotable cytotoxicity against various cancer cell lines; interactions with Bcl-2 protein were significant.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation associated with cancer cell lines . The incorporation of a pyrazole moiety has been linked to enhanced activity against various cancer types, suggesting that similar structural motifs in the target compound may yield comparable results.

Antimicrobial Properties
The compound has also been explored for its potential as an antimicrobial agent. Studies have reported that certain benzamide derivatives demonstrate activity against Mycobacterium abscessus, indicating a promising avenue for developing new antibiotics targeting resistant bacterial strains . The unique structure of this compound may enhance its interaction with bacterial targets.

Pharmacological Applications

Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor for specific enzymatic activities. For example, derivatives containing the tetrahydro-pyran moiety have been linked to the inhibition of enzymes critical for cell signaling pathways in cancer cells . This mechanism could be pivotal in designing drugs that selectively target tumor growth.

Antiparasitic Activity
There is growing interest in the antiparasitic properties of compounds with similar structures. Research on related benzamides has shown effectiveness against malaria parasites by inhibiting PfATP4, a sodium pump crucial for parasite survival . This highlights the potential of this compound in developing new antimalarial therapies.

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound can be utilized in polymer synthesis. The presence of functional groups allows for the modification of polymer properties, enhancing their mechanical strength and thermal stability. Research into polymer blends incorporating such compounds is ongoing, focusing on applications in coatings and adhesives.

Data Tables and Case Studies

Application AreaCompound Activity DescriptionReference
AnticancerInhibits RET kinase; reduces cancer cell proliferation
AntimicrobialEffective against Mycobacterium abscessus
Enzymatic InhibitionPotential inhibitor of critical signaling enzymes
AntiparasiticInhibits PfATP4; potential antimalarial agent
Material ScienceEnhances mechanical properties in polymer applicationsOngoing research

Comparison with Similar Compounds

Data Tables

Table 2: Predicted ADMET Properties
Compound LogP Solubility (mg/mL) Metabolic Stability (HLM t$_{1/2}$)
Target Compound 3.5 0.12 >60 min
3a 2.8 0.08 30 min
9b 1.9 0.25 >120 min

Preparation Methods

Starting Material: 5-Chloro-2-Methoxybenzoic Acid

5-Chloro-2-methoxybenzoic acid is derived from methyl 5-chlorosalicylate via O-methylation.

Procedure :

  • Methylation :
    • Methyl 5-chlorosalicylate (500 g) reacts with dimethyl sulfate (335 g) in acetone (2750 mL) under basic conditions (2N NaOH).
    • Yield: 66% (350 g) of methyl 5-chloro-2-methoxybenzoate.
  • Saponification :
    • Hydrolysis with 10% NaOH (100 mL) yields 5-chloro-2-methoxybenzoic acid (8 g, 45%).

Data :

Parameter Value
Melting Point 80–81°C
Molecular Formula C₈H₇ClO₃

Acid Chloride Formation

Thionyl Chloride Method :

  • 5-Chloro-2-methoxybenzoic acid (19 g) refluxed in thionyl chloride (64 mL) for 1 hour.
  • Benzene (100 mL) added, evaporated to isolate 5-chloro-2-methoxybenzoyl chloride (15 g, 72%).

Data :

Parameter Value
Melting Point 59–60°C
Purity (NMR) >95% (¹H NMR, CDCl₃)

Synthesis of 1-((Tetrahydro-2H-Pyran-2-Yl)Methyl)-1H-Pyrazol-4-Amine

Pyrazole Ring Construction

Hydrazine-Cyclization Approach :

  • Cyclization :
    • Ethyl acetoacetate (1.3 mol) and hydrazine hydrate (1.5 mol) refluxed in ethanol to form 1H-pyrazol-4-amine.
    • Yield: 78–85%.
  • Functionalization :
    • Alkylation with (tetrahydro-2H-pyran-2-yl)methyl bromide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 12 hours.

Data :

Parameter Value
Reaction Time 12 hours
Yield 68%
¹H NMR (DMSO-d₆) δ 7.52 (s, 1H, pyrazole), 3.85 (m, 2H, OCH₂), 3.45 (m, 1H, CH-pyran)

Alternative Reductive Amination:

  • (Tetrahydro-2H-pyran-2-yl)methanol (1.1 eq) converted to aldehyde via Swern oxidation.
  • Condensation with 1H-pyrazol-4-amine (1 eq) and NaBH₃CN (1.5 eq) in MeOH.
  • Yield: 62%.

Amide Bond Formation

Schotten-Baumann Reaction :

  • 5-Chloro-2-methoxybenzoyl chloride (15 g) in benzene added dropwise to 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (18 g) in benzene.
  • Triethylamine (1.5 eq) neutralizes HCl.
  • Distillation yields the target compound (19.4 g, 90%).

Optimization Notes :

  • Solvent : Dichloromethane (DCM) improves solubility and reaction homogeneity.
  • Temperature : 0–5°C minimizes side reactions.

Analytical Data :

Parameter Value
Molecular Weight 349.8 g/mol
¹³C NMR (CDCl₃) δ 165.2 (C=O), 154.1 (OCH₃), 68.4 (pyran-O)
HPLC Purity 98.5%

Alternative Synthetic Routes

Microwave-Assisted Coupling:

  • Benzamide formation using HATU (1.2 eq) and DIPEA (3 eq) in DMF at 100°C (microwave, 20 min).
  • Yield: 88%.

Solid-Phase Synthesis:

  • Wang resin-bound pyrazole amine coupled with 5-chloro-2-methoxybenzoic acid via EDCl/HOBt.
  • Cleavage with TFA/CH₂Cl₂ (1:9) yields 82% product.

Scalability and Industrial Considerations

  • Thionyl Chloride Handling : Corrosive; alternatives like oxalyl chloride reduce safety risks.
  • Cost Analysis :














    ReagentCost (USD/kg)
    5-Chlorosalicylic acid120
    (Tetrahydro-2H-pyran-2-yl)methanol450

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions:

Amide bond formation : React 5-chloro-2-methoxybenzoic acid with a coupling agent (e.g., EDCI or HATU) and the pyrazole-containing amine, 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine.

Functional group protection : The tetrahydro-2H-pyran (THP) moiety may require protection during synthesis to avoid side reactions .

Purification : Column chromatography or recrystallization is used to isolate the final product.
Key considerations : Solvent selection (e.g., DMF or pyridine) and temperature control (often room temperature to 80°C) are critical for yield optimization .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Answer:
The THP group introduces stereochemical complexity. Strategies include:

  • Chiral catalysts : Use of asymmetric catalysts in early steps to control THP ring conformation.
  • Crystallography-guided design : X-ray diffraction (as in ) can confirm stereochemistry post-synthesis .
  • Protecting group strategies : Bulky groups may restrict rotational freedom, stabilizing desired conformers .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for the benzamide aromatic protons (δ 7.2–8.0 ppm) and THP methine protons (δ 3.5–4.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for chlorine .
  • HPLC : Assess purity (>95% for biological assays) .

Advanced: How can computational methods aid in structure-activity relationship (SAR) studies?

Answer:

  • Docking simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The pyrazole and benzamide moieties often engage in hydrogen bonding .
  • DFT calculations : Predict electronic effects of substituents (e.g., chloro vs. methoxy) on binding affinity .
  • MD simulations : Study conformational stability of the THP group in solvent environments .

Basic: What biological assays are recommended for initial activity screening?

Answer:

  • Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates.
  • Antimicrobial activity : Broth microdilution assays (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations).
  • Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation .
  • Structural analogs : Compare with derivatives (e.g., 5-bromo or 2-fluoro substitutions) to isolate pharmacophores .

Basic: What are the key structural motifs influencing bioactivity?

Answer:

  • Benzamide core : Essential for hydrogen bonding with target proteins.
  • THP group : Enhances lipophilicity and bioavailability .
  • Chloro substituent : Increases electrophilicity, potentially improving target engagement .

Advanced: How to assess environmental stability and degradation pathways?

Answer:

  • Photolysis studies : Expose to UV light and monitor decomposition via LC-MS.
  • Hydrolysis assays : Test stability in buffers (pH 1–13) to simulate gastrointestinal conditions .
  • Ecotoxicity models : Use Daphnia magna or algae to evaluate aquatic toxicity .

Basic: What solvent systems are optimal for solubility testing?

Answer:

  • Polar aprotic solvents : DMSO or DMF for stock solutions.
  • Aqueous buffers : PBS (pH 7.4) with <0.1% Tween-80 for biological assays .

Advanced: How to design derivatives for improved pharmacokinetics?

Answer:

  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the THP ring to reduce LogP .
  • Prodrug strategies : Mask the amide group with ester linkages for enhanced absorption .
  • Metabolite identification : Use LC-MS/MS to track in vivo degradation and refine substituents .

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